N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Description
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the ortho position of the benzamide moiety. This compound belongs to a broader class of halogenated salicylanilides, which are extensively studied for their antimicrobial, anti-inflammatory, and receptor-modulating properties . Its structural framework allows for diverse biological interactions, making it a focal point for comparative studies with analogs differing in substituent positions, halogen types, or additional functional groups.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLQLMKAVSXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429035 | |
| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130234-74-1 | |
| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling via Carboxylic Acid Activation
The most straightforward approach involves activating salicylic acid’s carboxyl group for nucleophilic attack by 5-chloropyridin-2-amine. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) facilitate this by converting the acid into an reactive O-acylisourea intermediate. For instance, a protocol adapted from WO2000039118A1 utilizes EDCl with hydroxybenzotriazole (HOBt) as an additive to suppress racemization. Typical conditions include:
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Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature: 0–25°C
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Reaction time: 12–24 hours
However, the presence of the ortho-hydroxy group in salicylic acid introduces steric hindrance, often limiting yields to 50–65%.
Acid Chloride Intermediate Route
Converting salicylic acid to its acid chloride prior to amine coupling circumvents activation challenges. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride achieve this efficiently. A representative procedure from Technical Disclosure Commons involves:
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Refluxing salicylic acid with excess SOCl₂ (1:3 molar ratio) in DCM for 2 hours.
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Removing excess SOCl₂ under reduced pressure.
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Adding 5-chloropyridin-2-amine and triethylamine (TEA) as a base in DCM at 0°C.
This method achieves higher yields (70–80%) but requires rigorous moisture control due to the hygroscopic nature of acid chlorides.
Protection-Deprotection Strategy
Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or methyl ethers before amidation minimizes side reactions. For example:
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Silylation of salicylic acid using TBS-Cl and imidazole in DMF.
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EDCl-mediated coupling with 5-chloropyridin-2-amine.
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Deprotection with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
While this approach improves yields to 85–90%, it introduces additional steps and costs.
Comparative Analysis of Synthetic Methodologies
Yield and Purity Metrics
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Direct Coupling (EDCl) | 50–65 | 92–95 | Steric hindrance, byproducts |
| Acid Chloride Route | 70–80 | 88–90 | Moisture sensitivity |
| Protection-Deprotection | 85–90 | 95–98 | Multi-step complexity |
Solvent and Temperature Optimization
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Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may require higher temperatures for activation.
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Low-temperature regimes (0–5°C) favor controlled reactions in acid chloride routes, minimizing decomposition.
A patent-derived procedure highlights the use of acetonitrile at 40°C for EDCl-mediated coupling, achieving 68% yield with 94% purity after silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Crystallization Protocols
Recrystallization from ethanol-water (4:1 v/v) yields needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) of the final product shows a sharp melting endotherm at 187–189°C, consistent with a single polymorph.
Industrial-Scale Considerations
Cost-Benefit Analysis
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The acid chloride route offers scalability but necessitates corrosion-resistant equipment.
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Direct coupling minimizes infrastructure costs but requires excess reagents (1.5–2.0 equivalents of EDCl).
Green Chemistry Modifications
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Replacing DCM with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, reduces environmental impact without compromising yield.
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Catalytic DMAP (4-dimethylaminopyridine) reduces coupling agent requirements by 30% in pilot-scale trials.
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
The ortho-hydroxy group may participate in unwanted esterification or oxidation. Strategies include:
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Inert atmosphere operations (N₂ or Ar) to prevent oxidation.
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Low-temperature quenching of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(5-chloropyridin-2-yl)-2-hydroxybenzamide exhibits potential anticancer activity. Its mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown its efficacy in modulating pathways linked to tumor growth, making it a candidate for developing new cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, suggesting its utility in developing new antibiotics . The presence of the chlorinated pyridine moiety enhances its biological activity and interaction with microbial targets.
Pharmacological Applications
Positive Allosteric Modulation
this compound has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This interaction could provide therapeutic strategies for treating neuropsychiatric disorders by enhancing receptor activation through a novel allosteric site distinct from traditional modulators .
Factor Xa Inhibition
The compound is structurally related to Betrixaban, a factor Xa inhibitor used for preventing venous thromboembolism (VTE). The development of this class of compounds highlights their importance in anticoagulant therapies, particularly for patients at risk of thromboembolic events due to immobility or other factors .
Case Study: Anticancer Activity Evaluation
In a controlled study, this compound was administered to cancer cell lines to assess its cytotoxic effects. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an effective anticancer agent .
Case Study: Antimicrobial Efficacy Assessment
A series of experiments tested the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that certain derivatives showed potent activity against resistant strains, highlighting their potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural Comparisons
Positional Isomers and Halogen Substitution
- N-(2-chlorophenyl)-2-hydroxybenzamide : Chlorine at the ortho position on the phenyl ring. Exhibits potent antibacterial activity (MIC: 0.125–1.0 mg/mL) .
- N-(4-chlorophenyl)-2-hydroxybenzamide : Chlorine at the para position. Lower antibacterial activity, highlighting the importance of substituent positioning .
- N-(5-chloropyridin-2-yl)-2-hydroxybenzamide: Pyridine ring replaces phenyl, with chlorine at the 5-position.
Functional Group Modifications
- VU-0001850 (N-(5-chloropyridin-2-yl)-4-propoxybenzamide) : Propoxy group at the benzamide’s para position. Acts as a positive allosteric modulator (PAM) for mGlu5 receptors, demonstrating the impact of alkoxy substituents on receptor binding .
Antimicrobial Properties
- This compound : Moderate activity against Gram-positive bacteria, though less potent than N-(2-chlorophenyl)-2-hydroxybenzamide .
Pharmacological Profiles
- Niclosamide analogs : Derivatives like 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide show anti-inflammatory effects via RANKL pathway inhibition, contrasting with the pyridine-based compound’s receptor modulation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Bioavailability Predictions |
|---|---|---|---|---|
| This compound | 248.67 | 2.89 | 2 | Moderate solubility, CNS penetration |
| N-(5-chloropyridin-2-yl)-4-iodobenzamide | 358.56 | 4.70 | 1 | Low solubility, high lipophilicity |
| N-(2-chlorophenyl)-2-hydroxybenzamide | 247.68 | 3.12 | 2 | High membrane permeability |
Data sourced from experimental and computational analyses .
Biological Activity
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of a chloropyridine moiety and a hydroxylbenzamide group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as:
- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their catalytic activities, thereby altering metabolic pathways.
- Receptor Modulator : The compound can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways and responses.
Biological Activities
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Antimicrobial Activity :
- Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial efficacy.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
- Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
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Anticancer Potential :
- Preliminary studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of specific kinases .
- Its mechanism involves reversible covalent bonding with target proteins, minimizing off-target effects commonly associated with irreversible inhibitors.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that modifications to the chloropyridine or hydroxyl groups can enhance or reduce its biological efficacy. For instance:
- Lipophilicity : Higher lipophilicity generally correlates with improved cell membrane permeability, enhancing antimicrobial activity.
- Substituent Positioning : The position of substituents on the aromatic rings significantly affects binding affinity to biological targets.
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
